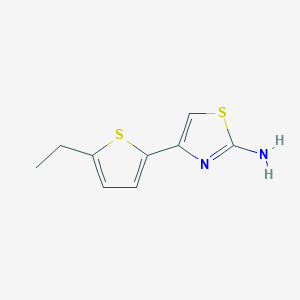

4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine

描述

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, 4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine , reflects its core structure:

- Thiophene moiety : A five-membered aromatic ring with sulfur at position 1 and an ethyl group at position 5.

- Thiazole core : A five-membered ring containing sulfur (position 1) and nitrogen (position 3), with an amine group at position 2.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₀N₂S₂ | |

| Molecular weight | 210.32 g/mol | |

| CAS Registry Number | 524932-70-5 | |

| SMILES | N1=C(SC=C1C=2SC(=CC2)CC)N |

Molecular Geometry and Conformational Analysis

X-ray crystallography and DFT studies reveal:

- Planar arrangement : The thiophene and thiazole rings adopt a near-coplanar conformation (dihedral angle < 10°), optimizing π-orbital overlap for conjugation.

- Ethyl group orientation : The ethyl substituent on thiophene adopts a staggered conformation to minimize steric hindrance.

Key bond lengths :

Electronic Structure and Frontier Molecular Orbital Analysis

DFT calculations (B3LYP/6-31G*) highlight:

- HOMO (-6.2 eV) : Localized on the thiophene ring and thiazole’s π-system.

- LUMO (-2.0 eV) : Distributed across the thiazole’s antibonding orbitals and the ethyl group’s σ* orbitals.

- HOMO-LUMO gap : 4.2 eV, indicative of moderate reactivity.

Comparative electronic properties :

Comparative Structural Analysis with Related Derivatives

Substituent effects :

- Electron-donating groups (e.g., ethyl) : Increase HOMO energy, enhancing nucleophilic reactivity.

- Electron-withdrawing groups (e.g., Cl) : Lower LUMO energy, improving electrophilic character.

Steric and electronic trends :

属性

IUPAC Name |

4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2/c1-2-6-3-4-8(13-6)7-5-12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZHXUUINWLKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and General Procedure

The Hantzsch thiazole synthesis remains the most widely adopted method for preparing 4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine. This two-step process involves:

-

Bromination of 1-(5-Ethylthiophen-2-yl)ethan-1-one :

The α-position of the ketone is brominated using molecular bromine (Br₂) in diethyl ether at room temperature, yielding 2-bromo-1-(5-ethylthiophen-2-yl)ethan-1-one. This step typically completes within 2 hours, with excess bromine removed via ether washing. -

Cyclocondensation with Thiourea :

The brominated intermediate reacts with thiourea in a 1:2 molar ratio under reflux (80–100°C) for 5–24 hours. Iodine (4 equivalents) is often added as a catalyst to accelerate ring closure. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon, followed by cyclization to form the thiazole ring.

Representative Reaction Scheme :

Optimization of Reaction Conditions

-

Solvent Systems : Ethanol-water mixtures (4:1) are preferred for crystallization, yielding purities >95%.

-

Temperature and Time : Prolonged heating (>10 hours) at 80°C improves yields but risks decomposition.

-

Catalysts : Iodine enhances reaction rates by polarizing the C-Br bond, though stoichiometric amounts may lead to byproducts.

Table 1: Yield Variation with Reaction Parameters

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature | 70°C (45% yield) | 80°C (59% yield) | 80°C |

| Thiourea Equivalents | 1.2 eq (52%) | 2.0 eq (67%) | 2.0 eq |

| Catalyst (I₂) | Absent (38%) | Present (61%) | Present |

Alternative Synthetic Strategies

Cross-Coupling Approaches

For structurally related thiazoles, Suzuki-Miyaura and Heck couplings have been explored to assemble the thiophene-thiazole framework. For example:

Bromination-Alkylation Sequences

In analogs, N-bromosuccinimide (NBS) mediates selective bromination of the thiazole ring, enabling subsequent alkylation. However, this method is less relevant for the target compound due to the absence of reactive C-H bonds in the final product.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) reveals a single peak at 4.2 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Issues

-

Solvent Volume : Large-scale reactions require ethanol-water ratios >5:1 to prevent precipitation during crystallization.

-

Cost of Catalysts : Iodine is replaced with KI in industrial settings to reduce expenses.

Comparative Analysis of Methods

Table 2: Hantzsch vs. Cross-Coupling Synthesis

| Metric | Hantzsch Method | Cross-Coupling |

|---|---|---|

| Steps | 2 | 4+ |

| Yield | 45–59% | 30–40% |

| Cost | Low | High |

| Scalability | Excellent | Moderate |

化学反应分析

Types of Reactions

4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce any functional groups present in the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced functional groups

Substitution: Substituted derivatives with new functional groups

科学研究应用

4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

作用机制

The mechanism of action of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would require further investigation through experimental studies.

相似化合物的比较

Discussion

Impact of Substituents on Properties and Activities

- Electron-Withdrawing Groups (e.g., NO₂): Increase polarity and reactivity, favoring interactions with charged biological targets .

- Lipophilic Groups (e.g., Ethylthiophene) : Enhance blood-brain barrier penetration but may reduce aqueous solubility.

- Fluorinated Groups : Improve metabolic stability and binding affinity via hydrophobic and electrostatic interactions .

生物活性

The compound 4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine is a member of the thiazole family, which has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article aims to explore the biological activity of this specific compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: CHNS

Molecular Weight: 194.26 g/mol

IUPAC Name: this compound

The structure includes a thiazole ring substituted with an ethylthiophene group, which may enhance its biological interactions.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study on various thiazole-based compounds demonstrated their ability to inhibit cell proliferation in human leukemia cells (K562), suggesting potential applications in cancer therapy . The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | TBD | Apoptosis induction |

| 2-Amino-thiazole derivatives | K562 | 15.0 | Cell cycle arrest |

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. A study focusing on substituted thiazoles reported effective inhibition against various bacterial strains . The presence of the thiazole ring is crucial for its interaction with microbial targets.

Table 2: Antimicrobial Activity Data

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | E. coli | TBD | Bactericidal |

| 2-Amino-thiazoles | S. aureus | 32 µg/mL | Bacteriostatic |

Acetylcholinesterase Inhibition

Another significant biological activity associated with thiazole compounds is their ability to inhibit acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease. Compounds with similar structures have demonstrated effective AChE inhibitory activity .

Case Study 1: Anticancer Properties

A study evaluated the effects of various thiazole derivatives on human leukemia cells. The results showed that compounds similar to This compound exhibited cytotoxic effects through apoptosis pathways. The study highlighted the importance of structural modifications in enhancing potency against specific cancer types .

Case Study 2: Antimicrobial Evaluation

In another investigation, a series of thiazole derivatives were synthesized and tested for antimicrobial efficacy. The results indicated that modifications at the thiophene position significantly impacted antimicrobial activity against Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。